molecular formula C18H22ClNO B12711627 Chlorphenoxamine, (R)- CAS No. 179915-75-4

Chlorphenoxamine, (R)-

Cat. No.: B12711627
CAS No.: 179915-75-4
M. Wt: 303.8 g/mol
InChI Key: KKHPNPMTPORSQE-GOSISDBHSA-N
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Description

Chlorphenoxamine, ®-, also known as Phenoxene, is an antihistamine and anticholinergic compound. It is primarily used to treat itching and has antiparkinsonian effects. This compound is a small molecule with the chemical formula C18H22ClNO and a molar mass of 303.83 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorphenoxamine can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-chlorobenzhydrol with dimethylaminoethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of chlorphenoxamine hydrochloride involves similar synthetic routes but on a larger scale. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) is common for quality control .

Chemical Reactions Analysis

Types of Reactions

Chlorphenoxamine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Chlorphenoxamine exerts its effects by acting as an antagonist to histamine H1 receptors. By blocking these receptors, it prevents histamines from binding and triggering allergic reactions. Additionally, chlorphenoxamine has anticholinergic properties, inhibiting acetylcholine receptors and reducing involuntary muscle movements and secretions. This dual mechanism makes it effective in treating conditions like motion sickness and certain types of vertigo .

Comparison with Similar Compounds

Chlorphenoxamine is similar to other antihistamines and anticholinergic compounds, such as diphenhydramine. it is unique in its dual action on both histamine and acetylcholine receptors, providing broader therapeutic applications .

List of Similar Compounds

  • Diphenhydramine
  • Chlorpheniramine
  • Promethazine
  • Meclizine

Properties

CAS No.

179915-75-4

Molecular Formula

C18H22ClNO

Molecular Weight

303.8 g/mol

IUPAC Name

2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C18H22ClNO/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16/h4-12H,13-14H2,1-3H3/t18-/m1/s1

InChI Key

KKHPNPMTPORSQE-GOSISDBHSA-N

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN(C)C

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN(C)C

Origin of Product

United States

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